Silane, trichloro-9-decenyl-
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Overview
Description
Silane, trichloro-9-decenyl-, is an organosilicon compound characterized by the presence of a silicon atom bonded to three chlorine atoms and a 9-decenyl group. This compound is part of the broader class of chlorosilanes, which are widely used in various industrial and scientific applications due to their reactivity and ability to form strong bonds with organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of silane, trichloro-9-decenyl-, typically involves the reaction of 9-decenyl alcohol with trichlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction can be represented as: [ \text{9-decenyl alcohol} + \text{trichlorosilane} \rightarrow \text{silane, trichloro-9-decenyl-} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of silane, trichloro-9-decenyl-, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the conversion rate and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Silane, trichloro-9-decenyl-, undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: The chlorine atoms can be replaced by other nucleophiles, such as alcohols or amines, to form corresponding silane derivatives.
Reduction: Can be reduced to form silane hydrides.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, or other nucleophiles in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Silane derivatives with different functional groups.
Reduction: Silane hydrides
Scientific Research Applications
Silane, trichloro-9-decenyl-, has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of surfaces for biosensors and bioarrays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties
Mechanism of Action
The mechanism of action of silane, trichloro-9-decenyl-, involves the formation of strong covalent bonds with organic and inorganic substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent for surface modification and functionalization. The pathways involved include nucleophilic substitution and hydrolysis, leading to the formation of silanols and other derivatives .
Comparison with Similar Compounds
Trichlorosilane: Similar in structure but lacks the 9-decenyl group.
Octadecyltrichlorosilane: Contains a longer alkyl chain compared to silane, trichloro-9-decenyl-.
Perfluoroctyltrichlorosilane: Contains a perfluorinated alkyl chain, providing unique properties such as increased hydrophobicity.
Uniqueness: Silane, trichloro-9-decenyl-, is unique due to the presence of the 9-decenyl group, which imparts specific reactivity and properties. This makes it particularly useful for applications requiring surface modification and functionalization with long-chain alkyl groups .
Properties
IUPAC Name |
trichloro(dec-9-enyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl3Si/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h2H,1,3-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKUCCGAWZPWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCC[Si](Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455926 |
Source
|
Record name | Silane, trichloro-9-decenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52217-59-1 |
Source
|
Record name | Silane, trichloro-9-decenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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